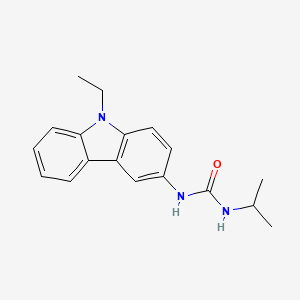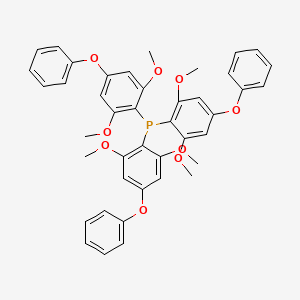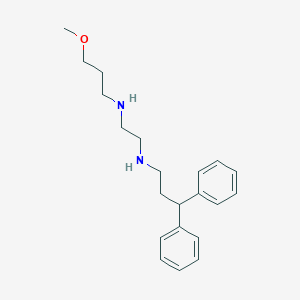
Urea, N-(9-ethyl-9H-carbazol-3-yl)-N'-(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, N-(9-ethyl-9H-carbazol-3-yl)-N’-(1-methylethyl)- is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. The unique structure of this compound, featuring a carbazole moiety, imparts specific chemical and physical properties that make it valuable for research and practical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(9-ethyl-9H-carbazol-3-yl)-N’-(1-methylethyl)- typically involves the reaction of 9-ethyl-9H-carbazole with isocyanates or carbamoyl chlorides under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the urea linkage. The reaction conditions, including temperature and solvent choice, can significantly influence the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of raw materials, reaction conditions, and purification methods are optimized to ensure high efficiency and cost-effectiveness. Common purification techniques include recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Urea, N-(9-ethyl-9H-carbazol-3-yl)-N’-(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-3,6-dione, while reduction may produce carbazole-3-amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
In medicine, urea derivatives are often explored for their pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In the industrial sector, this compound may be used in the production of polymers, dyes, and other materials with specific properties.
Wirkmechanismus
The mechanism by which Urea, N-(9-ethyl-9H-carbazol-3-yl)-N’-(1-methylethyl)- exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary widely, from inhibition of enzymatic activity to interference with cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Urea, N-(9H-carbazol-3-yl)-N’-(1-methylethyl)-
- Urea, N-(9-ethyl-9H-carbazol-3-yl)-N’-(methyl)-
Uniqueness
The presence of the 9-ethyl group in Urea, N-(9-ethyl-9H-carbazol-3-yl)-N’-(1-methylethyl)- imparts unique steric and electronic properties that can influence its reactivity and interactions with other molecules. This makes it distinct from other similar compounds and can lead to different applications and effects.
Eigenschaften
CAS-Nummer |
289498-53-9 |
|---|---|
Molekularformel |
C18H21N3O |
Molekulargewicht |
295.4 g/mol |
IUPAC-Name |
1-(9-ethylcarbazol-3-yl)-3-propan-2-ylurea |
InChI |
InChI=1S/C18H21N3O/c1-4-21-16-8-6-5-7-14(16)15-11-13(9-10-17(15)21)20-18(22)19-12(2)3/h5-12H,4H2,1-3H3,(H2,19,20,22) |
InChI-Schlüssel |
HRDRXBUNKZVVEL-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)NC(C)C)C3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(4-Morpholinyl)phenyl]-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12584962.png)
![3-methoxy-N-[1-(2-methoxybenzoyl)cyclohexyl]-2-methylbenzamide](/img/structure/B12584963.png)

![2-{[2-(4-Fluorophenyl)-7-methyl-4-quinazolinyl]sulfanyl}-N-propylacetamide](/img/structure/B12584987.png)

![Acetamide,N,N-dimethyl-2-[[2-phenyl-8-(trifluoromethyl)-4-quinazolinyl]thio]-](/img/structure/B12584994.png)


![1-[2-(Acetyloxy)-1-ethoxy-1-oxopropan-2-yl]pyridin-1-ium](/img/structure/B12585009.png)

![8-Hydroxy-N,N-bis[(pyridin-2-yl)methyl]quinoline-2-carboxamide](/img/structure/B12585022.png)
![[(3-tert-Butylcyclopenta-2,4-dien-1-ylidene)methyl]benzene](/img/structure/B12585027.png)
![N-[(2S)-2-Fluoro-2-(4-iodophenyl)propyl]propane-2-sulfonamide](/img/structure/B12585032.png)
